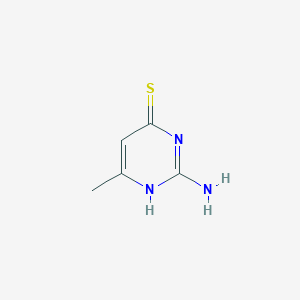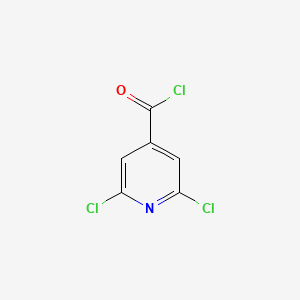
Perfluorodecen
Übersicht
Beschreibung
Perfluorodecene, also known as 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-eicosafluoro-1-decene, is a fluorocarbon compound with the molecular formula C10F20. It is characterized by the replacement of all hydrogen atoms in decene with fluorine atoms, resulting in a highly stable and inert compound. Perfluorodecene is known for its unique chemical properties, including high thermal stability, chemical inertness, and low surface energy .
Wissenschaftliche Forschungsanwendungen
Perfluorodecene has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a solvent for highly reactive species and as a reagent in various synthetic processes. In biology and medicine, perfluorodecene is explored for its potential use in oxygen delivery systems and as a component in artificial blood substitutes. In industry, it is utilized in the production of high-performance lubricants, coatings, and surfactants .
Wirkmechanismus
Target of Action
Perfluorodecene, a member of the perfluoroalkyl substances (PFAS) family, is a synthetic chemical with unique hydrophobic and oleophobic properties Similar compounds like perfluorodecanoic acid (pfda) have been shown to interact with cytochrome p450 enzymes, specifically cyp2b10 and 4a14, in the liver .
Mode of Action
Pfda, a related compound, has been shown to activate the peroxisome proliferator-activated receptor alpha (pparα), which regulates lipid metabolism
Biochemical Pathways
Pfda, a similar compound, has been shown to influence the contents and activity of biomolecules such as gsh, mda, sod, cat, and gpx . It also interferes with the NF-κB pathway that induces the production of pro-inflammatory cytokines .
Pharmacokinetics
Pfas compounds are known for their persistence and bioaccumulative potential . They can be taken up by plants via contaminated water or soil, leading to exposure and accumulation in humans and other organisms .
Result of Action
Pfda, a similar compound, has been shown to increase the expression of two cytochrome p450 enzymes in mouse liver . It also activates the PPARα receptor, which regulates lipid metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluorodecene. PFAS compounds, including Perfluorodecene, are resistant to heat, oil, stains, grease, and water . They are also persistent in the environment due to their resistance to degradation . Exposure to Perfluorodecene can occur through inhalation of indoor and outdoor air, ingestion of drinking water and food, and direct dermal contact with Perfluorodecene-containing products .
Biochemische Analyse
Biochemical Properties
Perfluorodecene plays a significant role in biochemical reactions due to its unique structure and properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, perfluorodecene can form covalent bonds with carbon-based surfaces, which is crucial for its immobilization in biochemical sensors and molecular electronics . The nature of these interactions is primarily based on the formation of stable covalent bonds, which enhance the robustness of the molecule/semiconductor assembly.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluorodecene change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that perfluorodecene forms stable monolayers on carbon surfaces, which are resistant to desorption at high temperatures . This stability is essential for its use in long-term biochemical experiments and applications.
Dosage Effects in Animal Models
The effects of perfluorodecene vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. For example, high doses of perfluorodecene can lead to liver toxicity and other adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of perfluorodecene in biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perfluorodecene is typically synthesized through the fluorination of deceneThe reaction is carried out under controlled conditions to ensure complete fluorination of the decene molecule .
Industrial Production Methods: In industrial settings, the production of perfluorodecene involves several steps of purification following the initial fluorination reaction. This ensures the removal of any impurities and the production of high-purity perfluorodecene suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Perfluorodecene primarily undergoes substitution reactions due to the presence of fluorine atoms, which make the compound highly resistant to oxidation and reduction. The substitution reactions typically involve the replacement of fluorine atoms with other functional groups under specific conditions .
Common Reagents and Conditions: Common reagents used in the substitution reactions of perfluorodecene include nucleophiles such as amines and alcohols. The reactions are often carried out under mild conditions to prevent the degradation of the fluorocarbon backbone .
Major Products: The major products formed from the substitution reactions of perfluorodecene depend on the nature of the nucleophile used. For example, the reaction with amines can produce perfluoroalkylamines, while the reaction with alcohols can yield perfluoroalkyl ethers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Perfluorodecene is similar to other perfluorinated compounds such as perfluorodecalin and perfluorooctane. These compounds share the characteristic of having all hydrogen atoms replaced by fluorine, resulting in high stability and inertness .
Uniqueness: What sets perfluorodecene apart from other similar compounds is its specific structure, which includes a double bond in the decene backbone. This structural feature provides perfluorodecene with unique reactivity patterns and makes it suitable for specific applications that other perfluorinated compounds may not be able to fulfill .
Eigenschaften
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-icosafluorodec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F20/c11-1(2(12)13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVVEWPCRIJQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188833 | |
| Record name | Perfluoro-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35328-43-9 | |
| Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Eicosafluoro-1-decene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35328-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorodecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035328439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorodecene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)









![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
